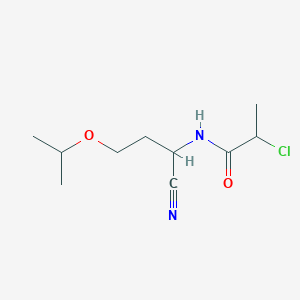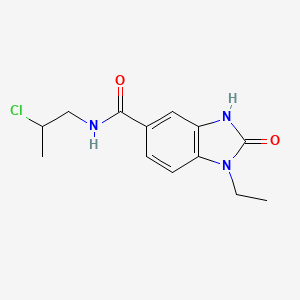
2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide, also known as CCPA, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of N-substituted amides and has been found to have various biochemical and physiological effects.
科学研究应用
2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide has been used in various scientific research applications, including the study of cardiovascular diseases, cancer, and neurological disorders. In cardiovascular research, this compound has been found to have anti-arrhythmic effects and can protect the heart from ischemia-reperfusion injury. In cancer research, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis. In neurological research, this compound has been found to have neuroprotective effects and can improve cognitive function.
作用机制
The exact mechanism of action of 2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide is not fully understood. However, it has been suggested that this compound may act as an agonist for the adenosine A1 receptor. Adenosine A1 receptor activation has been shown to have various physiological effects, including the inhibition of neurotransmitter release, the reduction of heart rate, and the protection of neurons from damage.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In cardiovascular research, this compound has been shown to reduce the incidence of arrhythmias and protect the heart from ischemia-reperfusion injury. In cancer research, this compound has been found to inhibit the growth of tumor cells and induce apoptosis. In neurological research, this compound has been found to have neuroprotective effects and can improve cognitive function.
实验室实验的优点和局限性
One of the advantages of using 2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide in lab experiments is its high potency. This compound has been found to be effective at low concentrations, which can reduce the amount of compound needed for experiments. However, one limitation of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide. One direction is the investigation of its potential therapeutic applications in cardiovascular diseases, cancer, and neurological disorders. Another direction is the development of new analogs of this compound with improved solubility and potency. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its physiological effects.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research. It has various biochemical and physiological effects and has been found to have potential therapeutic applications in cardiovascular diseases, cancer, and neurological disorders. The development of new analogs of this compound with improved solubility and potency and the further elucidation of its mechanism of action are important future directions for the study of this compound.
合成方法
2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide can be synthesized by reacting 2-chloroacrylonitrile with 3-hydroxypropylamine in the presence of a base. The resulting intermediate is then reacted with propanoyl chloride to obtain this compound. The reaction scheme is shown below:
属性
IUPAC Name |
2-chloro-N-(1-cyano-3-propan-2-yloxypropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O2/c1-7(2)15-5-4-9(6-12)13-10(14)8(3)11/h7-9H,4-5H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSUNBAMLIGTJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCC(C#N)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-[(3-chloro-5-methoxybenzoyl)-methylamino]propan-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7432051.png)
![2-[1,3-benzodioxol-4-ylsulfonyl-[4-(2-methylimidazol-1-yl)butyl]amino]-N-methylacetamide](/img/structure/B7432064.png)
![N-[3-(1-benzofuran-2-carbonylamino)butyl]pyridazine-4-carboxamide](/img/structure/B7432065.png)
![2-[(4-methoxy-3,5-dimethylphenyl)sulfonyl-[2-[3-methoxypropyl(methyl)amino]ethyl]amino]-N-methylacetamide](/img/structure/B7432072.png)
![2-[2,3-dihydro-1-benzofuran-7-ylsulfonyl-[4-(2-methylimidazol-1-yl)butyl]amino]-N-methylacetamide](/img/structure/B7432074.png)
![2-[2,3-dihydro-1-benzofuran-7-ylsulfonyl-[2-(3,3-dimethylpiperidin-1-yl)ethyl]amino]-N-methylacetamide](/img/structure/B7432077.png)
![N-[2-(methylamino)-2-oxoethyl]-N-(2-methylidenebutyl)-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432085.png)
![N-(3-fluoropropyl)-N-[2-(methylamino)-2-oxoethyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432104.png)
![N-but-2-ynyl-N-[2-(methylamino)-2-oxoethyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432109.png)
![N-[2-[(6-chloro-4-oxo-3H-quinazolin-2-yl)methyl-ethylamino]ethyl]-2-cyclopentylacetamide](/img/structure/B7432120.png)

![3-cyclopropyl-N-[2-(methylcarbamoylamino)ethyl]-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B7432144.png)
![5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B7432146.png)
![2-chloro-N-[3-(dimethylsulfamoyl)-1,1,1-trifluoropropan-2-yl]propanamide](/img/structure/B7432149.png)
